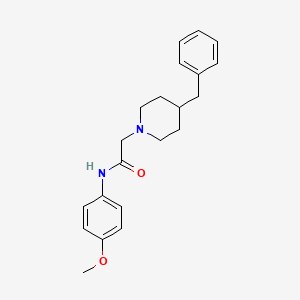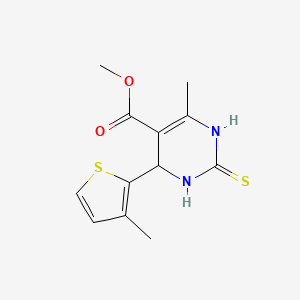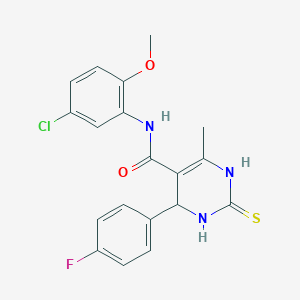
2-(4-benzyl-1-piperidinyl)-N-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-(4-benzyl-1-piperidinyl)-N-(4-methoxyphenyl)acetamide, also known as N-(4-methoxyphenyl)-2-(4-phenylmethylpiperidin-1-yl)acetamide or MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in 2004 by a team of chemists led by Dr. David E. Nichols at Purdue University. MP-10 has gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of addiction and depression.
Wirkmechanismus
MP-10 acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the reward system of the brain, and is involved in addiction and depression. By blocking the reuptake of dopamine, MP-10 increases the amount of dopamine available in the brain, which can reduce the symptoms of addiction and depression.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibition, MP-10 has been shown to increase the levels of serotonin and norepinephrine in the brain. These neurotransmitters are also involved in the regulation of mood and behavior. MP-10 has also been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain that is involved in reward and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MP-10 is its selectivity for dopamine reuptake inhibition. This means that it has a lower risk of producing unwanted side effects compared to other drugs that affect multiple neurotransmitters. However, one limitation is that MP-10 has a relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to maintain a consistent level of the drug in the body during experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on MP-10. One area of interest is its potential use in the treatment of other types of addiction, such as opioid addiction. Another potential direction is the development of new compounds that are based on the structure of MP-10, but with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms of action of MP-10 and its effects on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of addiction. Studies have shown that MP-10 can reduce cocaine self-administration in rats, suggesting that it may be effective in treating cocaine addiction in humans. Additionally, MP-10 has been shown to have antidepressant effects in animal models, indicating its potential as a treatment for depression.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-9-7-19(8-10-20)22-21(24)16-23-13-11-18(12-14-23)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAARUORLAAUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)acetamide | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![3-chloro-4-ethoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5183767.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5183768.png)
![5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5183770.png)
![N-(3'-chloro-3-biphenylyl)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5183782.png)
![2-butyl-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5183786.png)


![N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5183805.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)
![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)